molecular formula C16H12N4O B14771859 N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide

Cat. No.: B14771859
M. Wt: 276.29 g/mol
InChI Key: NGYKARVKRTWRNZ-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is a chemical compound with the molecular formula C15H13N3O and a molecular weight of 251.28322 g/mol . This compound is known for its unique structure, which includes two cyanophenyl groups attached to an acetamide moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide typically involves the reaction of 4-cyanophenylamine with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states and reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide include:

Uniqueness

This compound is unique due to its dual cyanophenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biological interactions .

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

2-(4-cyanoanilino)-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C16H12N4O/c17-9-12-1-5-14(6-2-12)19-11-16(21)20-15-7-3-13(10-18)4-8-15/h1-8,19H,11H2,(H,20,21)

InChI Key

NGYKARVKRTWRNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NCC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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